1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene
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Overview
Description
1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene is an organic compound with the molecular formula C8H8BrClS It is characterized by the presence of a bromoethyl group attached to a sulfanyl group, which is further connected to a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorothiophenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Scientific Research Applications
1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-[(2-Bromoethyl)sulfanyl]benzene
- 4-Chlorothiophenol
- 2-Bromoethanol
Comparison: 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene is unique due to the presence of both a bromoethyl and a chlorobenzene group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a combination of functional groups that can be selectively modified, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2-bromoethylsulfanyl)-4-chlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHPOHQYGWJCGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCBr)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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